6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(2-Hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a thiophen-2-yl group at position 4 and a 2-hydroxyethyl chain at position 4. The pyrrolo[3,4-d]pyrimidine scaffold is structurally related to bioactive purine and pyrimidine analogs, making it a promising candidate for pharmaceutical applications.
Key structural features include:
- Pyrrolo[3,4-d]pyrimidine core: A bicyclic system combining pyrrole and pyrimidine rings, enabling π-π stacking and hydrogen-bonding interactions.
- Thiophen-2-yl substituent: An electron-rich aromatic heterocycle that may influence electronic properties and binding affinity in biological targets.
- 2-Hydroxyethyl chain: A polar substituent that increases solubility and may participate in hydrogen bonding.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-4-3-15-6-7-9(11(15)17)10(14-12(18)13-7)8-2-1-5-19-8/h1-2,5,10,16H,3-4,6H2,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPMTSQMIGXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction, using an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolo[3,4-d]pyrimidine core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiophene ring and hydroxyethyl group may confer biological activity, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in organic electronics or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the thiophene ring could participate in π-π interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects on Solubility: The hydroxyethyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., methoxyphenethyl in compound 9 ). Thiophene-carboxylic acid derivatives (e.g., 19a ) exhibit higher polarity due to ionizable carboxylic acid groups, but the hydroxyethyl group offers a balance between hydrophilicity and metabolic stability.
Methoxy and bromo substituents (e.g., compound 9 ) modulate electronic density and steric bulk, affecting binding specificity.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Hydroxyethyl-containing derivatives may exhibit lower melting points than hydroxyphenyl analogs (e.g., 4j at 220°C ) due to reduced crystallinity from flexible chains.
- IR Spectroscopy : All compounds show characteristic C=O stretches (~1680–1710 cm⁻¹), with additional OH/NH stretches in polar derivatives (e.g., 3640 cm⁻¹ in 4j ).
Biological Activity
The compound 6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of pyrrolo[3,4-d]pyrimidine derivatives through cyclization reactions involving thiophene and hydroxyethyl substituents. The specific synthetic pathway can vary based on the desired substituents and reaction conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A derivative with a thiophene moiety was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
Research has demonstrated that pyrrolo[3,4-d]pyrimidine derivatives possess antimicrobial activity:
- Compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- It has been reported to inhibit the production of pro-inflammatory cytokines in vitro .
- The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of a related compound on human breast cancer cells. The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus:
- MIC : 32 µg/mL.
- The study highlighted that the compound disrupted bacterial cell wall synthesis.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
